N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a methoxy group, a pyrrolidinone ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the formation of the pyrrolidinone ring through a cyclization reaction involving an appropriate amine and a carbonyl compound. The methoxy group is usually introduced via methylation of a hydroxyl group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a phenol derivative.
Reduction: Formation of an aniline derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments. Its unique structure might impart desirable properties to the materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition would prevent the synthesis of folic acid, an essential nutrient for bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide: Lacks the pyrrolidinone ring, which may affect its biological activity and chemical reactivity.
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-benzenesulfonamide: Lacks the nitro group, which could influence its electronic properties and reactivity.
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-aminobenzenesulfonamide: The nitro group is replaced by an amino group, potentially altering its biological activity and chemical behavior.
Uniqueness
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both the nitro and sulfonamide groups, along with the pyrrolidinone ring, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-26-16-8-7-12(10-15(16)19-9-3-6-17(19)21)18-27(24,25)14-5-2-4-13(11-14)20(22)23/h2,4-5,7-8,10-11,18H,3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFNZFLHKITMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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